Azaleatin

Descripción general

Descripción

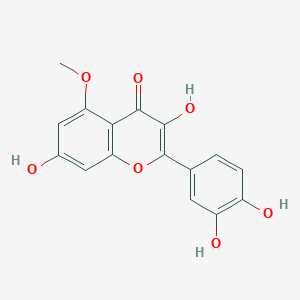

La azaleatina es un compuesto químico clasificado como un flavonol O-metilado, un tipo de flavonoide. Fue aislado por primera vez de las flores de Rhododendron mucronatum en 1956 y desde entonces se ha encontrado en varias otras especies, incluyendo Plumbago capensis, Ceratostigma willmottiana y Carya pecan . La azaleatina es conocida por su estructura distintiva, que incluye múltiples grupos hidroxilo y un grupo metoxi.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La azaleatina se puede sintetizar utilizando grupos protectores metoxi-metil (MOM). La síntesis implica la metilación de la quercetina, un flavonoide natural, utilizando cloruro de metoxi-metil en presencia de una base . La reacción generalmente ocurre en condiciones suaves, con la temperatura mantenida alrededor de la temperatura ambiente a 45 °C y un pH neutro a ligeramente básico.

Métodos de producción industrial

La producción industrial de azaleatina implica la extracción de quercetina de fuentes vegetales, seguida de su metilación utilizando reactivos químicos. El proceso está optimizado para garantizar un alto rendimiento y pureza del producto final. El uso de biocatalizadores, como las flavonoides-O-metiltransferasas, también se ha explorado para mejorar la eficiencia del proceso de metilación .

Análisis De Reacciones Químicas

Tipos de reacciones

La azaleatina experimenta varias reacciones químicas, que incluyen:

Oxidación: La azaleatina se puede oxidar para formar quinonas y otros productos de oxidación.

Reducción: La reducción de la azaleatina puede conducir a la formación de dihidroflavonoles.

Sustitución: La azaleatina puede sufrir reacciones de sustitución nucleofílica, particularmente en los grupos hidroxilo y metoxi.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Los nucleófilos como las aminas y los tioles pueden reaccionar con la azaleatina en condiciones básicas.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados de la azaleatina, como quinonas, dihidroflavonoles y flavonoles sustituidos.

Aplicaciones Científicas De Investigación

Química: La azaleatina se utiliza como precursor para la síntesis de otros derivados de flavonoides.

Medicina: La azaleatina ha mostrado potencial en la inhibición de enzimas como la α-amilasa, lo que la convierte en un candidato para el control de la diabetes.

Industria: La azaleatina se utiliza en la formulación de suplementos dietéticos y cosméticos debido a sus propiedades antioxidantes.

Mecanismo De Acción

La azaleatina ejerce sus efectos a través de varios mecanismos moleculares:

Actividad antioxidante: La azaleatina elimina los radicales libres y reduce el estrés oxidativo donando átomos de hidrógeno de sus grupos hidroxilo.

Inhibición enzimática: Inhibe enzimas como la α-amilasa uniéndose a sus sitios activos, reduciendo así su actividad.

Neuroprotección: La azaleatina inhibe la ciclo-glutaminilasa humana, que está involucrada en la formación de péptidos neurotóxicos relacionados con la enfermedad de Alzheimer.

Comparación Con Compuestos Similares

La azaleatina se compara con otros flavonoides similares, como:

Isorhamnetina: Similar a la azaleatina, la isorhamnetina es un flavonol metilado con propiedades antioxidantes.

Tamarixetina: Otro flavonol metilado, la tamarixetina comparte similitudes estructurales con la azaleatina, pero difiere en la posición del grupo metoxi.

La estructura única de la azaleatina, con su disposición específica de grupos hidroxilo y metoxi, contribuye a sus propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para diversas aplicaciones.

Actividad Biológica

Azaleatin, a lesser-known flavonoid derived from quercetin, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activity, including its antioxidant properties, enzyme inhibition, and potential therapeutic applications.

This compound is characterized by its flavonoid structure, which contributes to its biological activities. It can be synthesized efficiently from quercetin, with several studies reporting on its synthesis and subsequent bioactivity assessments. The compound exhibits a molecular formula of C_16H_12O_7 and a molecular weight of 320.26 g/mol.

Antioxidant Activity

This compound has demonstrated significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. A study reported an effective concentration (EC50) of 36.1 μg/mL for this compound in scavenging free radicals, making it the second most effective compound tested after quercetin (EC50 of 30 μg/mL) .

Table 1: Antioxidant Activity Comparison

| Compound | EC50 (μg/mL) |

|---|---|

| Quercetin | 30 |

| This compound | 36.1 |

| Myricetin | Not specified |

Enzyme Inhibition

One of the notable biological activities of this compound is its inhibition of α-amylase, an enzyme involved in carbohydrate digestion. In vitro studies have shown that this compound exhibits comparable inhibitory activity to standard inhibitors, indicating its potential as a therapeutic agent for managing diabetes by controlling postprandial blood glucose levels .

Table 2: Enzyme Inhibition Studies

| Compound | α-Amylase Inhibition (%) | Docking Energy (Kcal/mol) |

|---|---|---|

| This compound | Comparable to standards | -8.8 |

| Standard | Not specified | Not applicable |

Glycation and Cancer Cell Viability

Research has also explored this compound's effects on glycation processes in cancer cell lines. A comparative study indicated that this compound significantly increased the levels of methylglyoxal—a precursor to advanced glycation end products (AGEs)—in HGC-27 gastric cancer cells. At concentrations above 5 μmol, this compound caused methylglyoxal levels to rise approximately 3.3 times higher than control levels . This suggests a potential role in modulating glycation-related cellular processes.

Table 3: Effects on Glycation Precursors

| Treatment Concentration (μmol) | Methylglyoxal Content (fold increase) |

|---|---|

| Control | 1 |

| 5 | 3.3 |

| 10 | Not specified |

| 20 | Not specified |

In Silico Studies

In silico docking studies have provided insights into the molecular interactions of this compound with various targets. The compound showed good binding affinity with key residues of the α-amylase receptor, suggesting that structural modifications could enhance its inhibitory activity .

Propiedades

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-5-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O7/c1-22-11-5-8(17)6-12-13(11)14(20)15(21)16(23-12)7-2-3-9(18)10(19)4-7/h2-6,17-19,21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBAXROZAXAEEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80200945 | |

| Record name | 5-O-Methylquercetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529-51-1 | |

| Record name | Azaleatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-O-Methylquercetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-O-Methylquercetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZALEATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SO52512D8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.